4-[(2-Methylquinolin-4-yl)amino]phenol
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Overview
Description
4-[(2-Methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. . This compound features a quinoline ring system substituted with a methyl group at the 2-position and an amino group at the 4-position, which is further connected to a phenol group.
Preparation Methods
The synthesis of 4-[(2-Methylquinolin-4-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Chemical Reactions Analysis
4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylquinolin-4-yl)amino]phenol involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .
Comparison with Similar Compounds
4-[(2-Methylquinolin-4-yl)amino]phenol can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Exhibits substantial biological activities.
4-Hydroxyquinoline: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
WHTXSCUAVHWJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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